molecular formula C10H15N3O B1374007 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol CAS No. 1250662-74-8

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol

Cat. No.: B1374007
CAS No.: 1250662-74-8
M. Wt: 193.25 g/mol
InChI Key: JPIBPPXXVINHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O. . The compound consists of a piperidine ring substituted with a pyrimidin-2-ylmethyl group and a hydroxyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as a ligand for certain receptors, influencing their activity. For example, it can bind to the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . This interaction inhibits the receptor’s function, preventing the virus from infecting the cells. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by binding to CCR5, it can inhibit the activation of downstream signaling pathways that are crucial for HIV-1 replication . This inhibition can lead to reduced viral load and improved immune function in infected individuals. Furthermore, this compound may affect the expression of genes involved in immune response, inflammation, and cell proliferation, thereby modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor through a strong salt-bridge interaction, anchoring itself to the receptor and blocking its function . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting downstream signaling pathways. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular processes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in experiments . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, may lead to degradation and reduced efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of CCR5-mediated signaling pathways and reduced viral replication in HIV-1-infected cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CCR5 function and reduce viral load without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or immunosuppression. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain or lose the biological activity of the parent compound. The metabolic flux and levels of metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5. Alternatively, it may be transported to the nucleus, where it can influence gene expression and cellular processes. The subcellular localization of this compound can determine its mode of action and impact on cellular function.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the pyrimidin-2-ylmethyl group. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-2-6-13(7-3-9)8-10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIBPPXXVINHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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